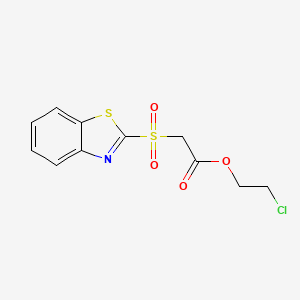
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate typically involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions, is also gaining popularity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Iodine, samarium triflate, and other Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and thiols. These products have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anticonvulsant activities
Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, dyes, and sensors.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In medicinal chemistry, it is often studied for its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate include:
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator and in the synthesis of other benzothiazole derivatives.
Benzothiazole-2-sulfonamide: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
This compound is unique due to its specific structural features, such as the chloroethyl and sulfonyl groups, which confer distinct reactivity and biological activity. These features make it a valuable compound in the synthesis of novel derivatives with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
76151-71-8 |
|---|---|
Molekularformel |
C11H10ClNO4S2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfonyl)acetate |
InChI |
InChI=1S/C11H10ClNO4S2/c12-5-6-17-10(14)7-19(15,16)11-13-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2 |
InChI-Schlüssel |
NHYHZPBTLMKZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
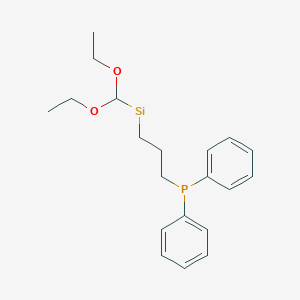
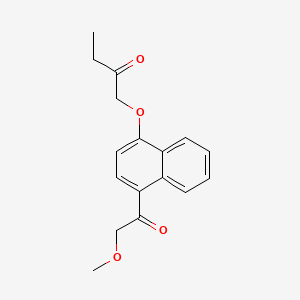
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)

![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

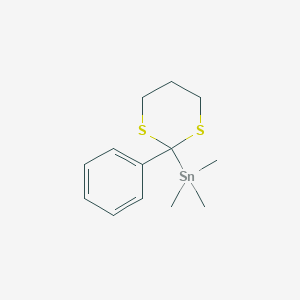
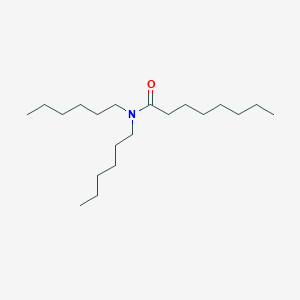


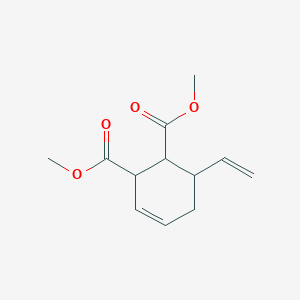
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
